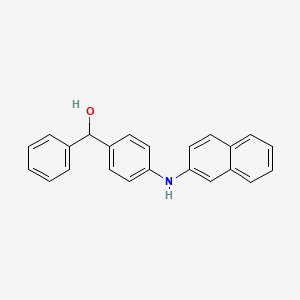![molecular formula C15H12N4O2S B15241096 (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate is a complex organic compound that features a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrrole derivative and a thiophene-substituted pyrimidine. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is similar to many natural products, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors .
作用機序
The mechanism of action of (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Thiophene derivatives: Compounds with thiophene rings are known for their electronic properties and are used in materials science.
Pyrimidine derivatives: These compounds are widely studied for their medicinal properties.
Uniqueness
(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate is unique due to its combination of three different heterocyclic rings.
特性
分子式 |
C15H12N4O2S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
[(E)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate |
InChI |
InChI=1S/C15H12N4O2S/c1-11(20)21-17-10-12-4-2-8-19(12)15-16-7-6-13(18-15)14-5-3-9-22-14/h2-10H,1H3/b17-10+ |
InChIキー |
GZBLHYXWPULECW-LICLKQGHSA-N |
異性体SMILES |
CC(=O)O/N=C/C1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3 |
正規SMILES |
CC(=O)ON=CC1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


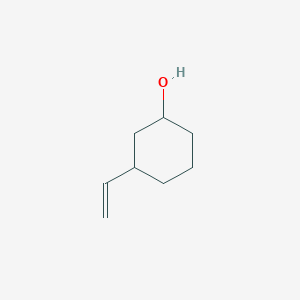
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
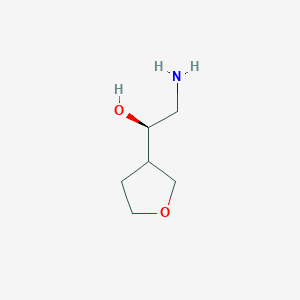
![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)
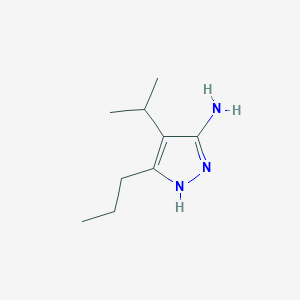
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
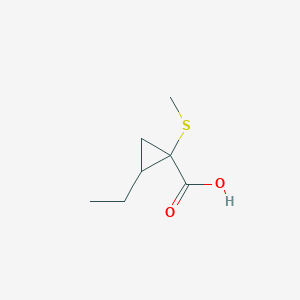
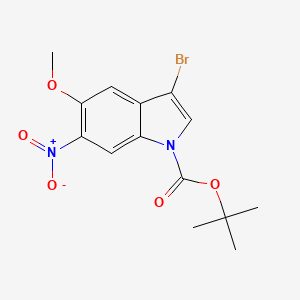
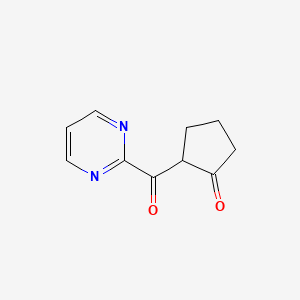
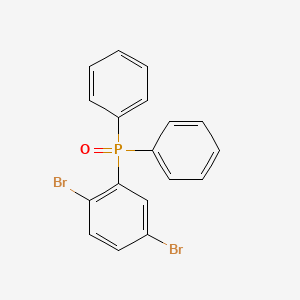
![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
